BAY-438 - 1295505-76-8

BAY-438

Catalog Number: EVT-260995
CAS Number: 1295505-76-8
Molecular Formula: C20H16F3IN4O4S
Molecular Weight: 592.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-438 is an allosteric MEK inhibitor with long half-lives, high bioavailabilities, low brain penetration potential and high efficacy in a K-Ras-mutated A549 xenograft model.
Overview

BAY-438 is classified as a potent inhibitor of specific kinases involved in cell cycle regulation and tumor growth. It has been identified as a candidate for further development due to its ability to selectively target cancer cells while sparing normal cells. The compound is part of a broader class of kinase inhibitors that are being explored for their therapeutic potential in oncology.

Synthesis Analysis

Methods

The synthesis of BAY-438 typically involves several steps that include the formation of key intermediates and the final assembly of the compound. The synthetic route often begins with the preparation of a precursor compound through standard organic reactions such as acylation or alkylation.

Technical Details

  1. Formation of Intermediates: The synthesis may start with the formation of an amide or an ester from an acid chloride and an amine or alcohol, respectively.
  2. Cyclization Reactions: Subsequent steps often involve cyclization reactions to form the core structure of BAY-438, which may include the use of coupling agents or catalysts to facilitate the reaction.
  3. Final Modifications: The final steps usually involve purification techniques such as column chromatography or recrystallization to isolate BAY-438 in its pure form.
Molecular Structure Analysis

Structure

BAY-438 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact structural formula can be derived from spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Data

The molecular weight of BAY-438 is typically reported along with its structural formula, which includes various substituents that enhance its potency and selectivity against target kinases.

Chemical Reactions Analysis

Reactions

BAY-438 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  1. Nucleophilic Substitution: Often used in forming amide bonds.
  2. Coupling Reactions: Such as Buchwald-Hartwig amination, which may be employed to create carbon-nitrogen bonds in the final compound.

Technical Details

The reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity. Analytical techniques such as thin-layer chromatography (TLC) are frequently used to monitor reaction progress.

Mechanism of Action

BAY-438 exerts its pharmacological effects primarily through inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Process

  1. Target Binding: BAY-438 binds selectively to the ATP-binding site of target kinases, preventing substrate phosphorylation.
  2. Signal Disruption: This binding disrupts downstream signaling pathways that promote cell division and survival, leading to apoptosis in cancer cells.

Data

In vitro studies have demonstrated that BAY-438 effectively inhibits tumor cell growth at nanomolar concentrations, suggesting a strong affinity for its targets.

Physical and Chemical Properties Analysis

Physical Properties

BAY-438 is typically characterized by its melting point, solubility in various solvents (e.g., dimethyl sulfoxide), and stability under different conditions (light, temperature).

Chemical Properties

The compound's reactivity can be influenced by functional groups present in its structure, affecting its interactions with biological macromolecules such as proteins and nucleic acids.

Applications

BAY-438 has significant potential applications in scientific research, particularly in:

  1. Cancer Therapy: As a targeted therapy for specific types of cancer where aberrant kinase activity is implicated.
  2. Drug Development: Serving as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  3. Biochemical Research: As a tool compound for studying kinase signaling pathways in cellular models.
Introduction to BAY-438 and Its Therapeutic Context

Overview of Antibody-Drug Conjugates (ADCs) in Oncology

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted anticancer therapeutics designed to deliver highly potent cytotoxic agents selectively to tumor cells. These complex molecules consist of three key components: a monoclonal antibody (mAb) that binds to a tumor-specific surface antigen, a cytotoxic payload (or "warhead"), and a chemical linker that connects them [1]. The mechanism of action involves antigen-mediated internalization of the ADC-antigen complex, followed by lysosomal degradation and intracellular release of the payload, which then exerts its cytotoxic effects [1]. This targeted approach aims to maximize antitumor efficacy while minimizing damage to healthy tissues—a concept Paul Ehrlich first envisioned as the "magic bullet" in 1913 [1].

ADCs have evolved through three generations of technological refinement. First-generation ADCs faced limitations including insufficient payload toxicity, unstable linkers, and heterogeneous drug-to-antibody ratios (DAR), resulting in narrow therapeutic windows [1]. Second-generation ADCs incorporated humanized antibodies and more potent payloads (e.g., auristatins, maytansinoids), improving efficacy and safety profiles [1]. Third-generation ADCs feature site-specific conjugation techniques that enhance DAR uniformity and stability, plus novel payload classes that address resistance mechanisms [1] [5]. Currently, twelve ADCs have gained FDA/EMA approval, primarily for hematologic malignancies and solid tumors, with over 300 candidates in clinical development across various tumor indications [1] [5].

Table 1: Key Components of Modern ADCs

ComponentFunctionEvolution in BAY-438
AntibodyTargets tumor-specific antigen (IL3RA/CD123)Humanized anti-IL3RA antibody (TPP-9476)
LinkerConnects antibody and payload; controls stabilityProtease-cleavable peptide linker (legumain-sensitive)
PayloadMediates tumor cell killingNon-permeable KSP inhibitor (BAY-716 metabolite)
ConjugationDetermines DAR uniformityLysine-based conjugation (random)

Role of IL3RA (CD123) in Hematologic Malignancies

Interleukin-3 receptor alpha (IL3RA/CD123) is the α-subunit of the heterodimeric IL-3 receptor, which regulates proliferation, survival, and differentiation of hematopoietic cells [2] [8]. CD123 exhibits markedly elevated expression in approximately 80% of acute myeloid leukemia (AML) cases and 59-100% of classical Hodgkin lymphoma (cHL) tumors, with particularly high density on leukemic stem cells (LSCs) [2] [8]. This overexpression is functionally significant: CD123+ LSCs demonstrate enhanced capacity to initiate and maintain leukemogenesis in xenograft models, possess self-renewal capabilities, and contribute to therapeutic resistance and relapse [8]. Critically, CD123 expression intensity correlates with adverse clinical outcomes, including increased blast counts at diagnosis and reduced overall survival [8]. Unlike CD33, which is expressed on healthy myeloid progenitors, CD123 shows restricted expression on normal hematopoietic cells (mainly basophils and plasmacytoid dendritic cells), theoretically providing a wider therapeutic window [1] [8].

Rationale for Targeting IL3RA in AML and Hodgkin Lymphoma

The biological and clinical features of CD123 make it a compelling therapeutic target for several reasons. First, its high prevalence in AML and HL addresses significant unmet medical needs, particularly for elderly AML patients who often exhibit comorbidities and adverse cytogenetic profiles that limit intensive chemotherapy options [1] [3]. Second, CD123's role in LSC maintenance positions it as a strategic target for eradicating the reservoir of cells responsible for relapse—a major challenge in AML therapy [8]. Third, unlike tyrosine kinase inhibitors that target specific mutations (e.g., FLT3-ITD), CD123-directed therapy could benefit broader patient populations regardless of mutational status [6]. Finally, preclinical studies demonstrate that blocking IL-3/CD123 interactions with monoclonal antibodies prolongs survival in AML models, validating pathway inhibition as a therapeutic strategy [8]. These factors collectively provide a strong rationale for developing CD123-directed ADCs like BAY-438.

Properties

CAS Number

1295505-76-8

Product Name

BAY-438

IUPAC Name

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-(3-((sulfamoylamino)methyl)phenoxy)benzamide

Molecular Formula

C20H16F3IN4O4S

Molecular Weight

592.33

InChI

InChI=1S/C20H16F3IN4O4S/c21-13-7-11(24)4-5-15(13)28-19-17(20(25)29)16(8-14(22)18(19)23)32-12-3-1-2-10(6-12)9-27-33(26,30)31/h1-8,27-28H,9H2,(H2,25,29)(H2,26,30,31)

InChI Key

KQYTZJXGFPXBER-UHFFFAOYSA-N

SMILES

O=C(N)C1=C(OC2=CC=CC(CNS(=O)(N)=O)=C2)C=C(F)C(F)=C1NC3=CC=C(I)C=C3F

Solubility

Soluble in DMSO

Synonyms

BAY-438; BAY438; BAY 438

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.